molecular formula C19H17NO B502991 N-(2-phenylethyl)-2-naphthamide

N-(2-phenylethyl)-2-naphthamide

Cat. No.: B502991
M. Wt: 275.3g/mol
InChI Key: SXLQFDIMAJTIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylethyl)-2-naphthamide is a chemical compound with the molecular formula C19H17NO and a molecular weight of 275.35 g/mol. This naphthamide derivative is supplied as a high-purity solid for research applications only. It is structurally characterized by a naphthalene ring system linked to a phenethyl group via an amide bond. This amide functionality makes it a compound of interest in organic synthesis and medicinal chemistry, where it may serve as a key intermediate for the development of more complex molecules. Researchers value this scaffold for its potential use in constructing compound libraries for biological screening. Its rigid, planar naphthalene structure can contribute to specific molecular interactions. This product is intended for research use only by qualified professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols, including the use of personal protective equipment, should always be followed when handling this chemical.

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3g/mol

IUPAC Name

N-(2-phenylethyl)naphthalene-2-carboxamide

InChI

InChI=1S/C19H17NO/c21-19(20-13-12-15-6-2-1-3-7-15)18-11-10-16-8-4-5-9-17(16)14-18/h1-11,14H,12-13H2,(H,20,21)

InChI Key

SXLQFDIMAJTIBJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

2-(1-Naphthyl)-N-(2-phenylethyl)acetamide

  • Structure : Features a 1-naphthyl group instead of 2-naphthamide, with an acetamide linker.
  • Molecular Formula: C₂₀H₁₉NO (Average mass: 289.38 g/mol).
  • Key Differences : The 1-naphthyl substitution alters steric and electronic properties compared to the 2-naphthamide isomer. This positional isomerism may influence binding affinity in biological systems, as naphthalene ring orientation affects π-π interactions with target proteins .

N-(8-Quinolinyl)-2-naphthamide

  • Structure: Substitutes the phenethyl group with an 8-aminoquinoline moiety.
  • Synthesis: Prepared via coupling of 2-naphthoyl chloride with 8-aminoquinoline in dichloromethane, yielding 87% product .
  • Key Differences: The quinoline group introduces a heterocyclic aromatic system, enhancing hydrogen-bonding and metal-coordination capabilities. Such modifications are critical in antimalarial or anticancer drug design, though specific activity data is unavailable here .

N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide

  • Structure: Incorporates a piperidine-indene scaffold and dimethylaminoethyl chain.
  • The bulky substituents likely enhance selectivity for BChE over acetylcholinesterase (AChE) .
  • Key Differences : The extended aliphatic chain and tertiary amine improve solubility and membrane permeability compared to the simpler phenethyl analog .

N-(cis-3-Hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide

  • Structure : Contains a cis-hydroxycyclobutyl group linked to the naphthamide.
  • Application : Intermediate in synthesizing dopamine D3 receptor antagonists (e.g., (±)-11–13). The rigid cyclobutyl ring imposes conformational constraints, optimizing receptor binding .
  • Key Differences : The hydroxyl and carbonyl groups enable hydrogen bonding with polar residues in the D3 receptor, a feature absent in the phenethyl derivative .

N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-2-naphthamide

  • Structure : Combines tert-butylphenyl and pyridyl groups.
  • The pyridine ring offers additional π-stacking and coordination sites, relevant in CNS-targeted therapies .

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Mass (g/mol) Notable Properties/Applications Reference
N-(2-Phenylethyl)-2-naphthamide 2-Naphthoyl, phenethyl 275.35 Base structure for SAR studies
2-(1-Naphthyl)-N-(2-phenylethyl)acetamide 1-Naphthyl, acetamide linker 289.38 Steric effects from 1-naphthyl isomer
N-(8-Quinolinyl)-2-naphthamide 8-Aminoquinoline 318.36 Heterocyclic coordination potential
BChE inhibitor (PDB: 5NN0) Piperidine-indene, dimethylaminoethyl ~500 (estimated) Selective BChE inhibition
D3 receptor antagonist intermediate cis-Hydroxycyclobutyl ~350 (estimated) Conformational rigidity for receptor binding

Research Implications and Gaps

  • SAR Insights : The 2-naphthamide core is versatile, with substituents dictating target selectivity. Bulky groups (e.g., piperidine-indene) enhance enzyme inhibition, while polar groups (e.g., hydroxycyclobutyl) optimize receptor antagonism.
  • Data Gaps : Direct biological data for this compound is sparse. Future studies should evaluate its pharmacokinetics and activity against targets like BChE or dopamine receptors.
  • Synthetic Accessibility : Phenethyl derivatives are generally synthesized via amide coupling (e.g., naphthoyl chloride with amines), as seen in , suggesting scalable routes for analog development.

Preparation Methods

Synthesis of 2-Naphthoyl Chloride

2-Naphthoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Thionyl chloride is typically preferred due to its cost-effectiveness, while oxalyl chloride offers milder conditions, minimizing side reactions.

Reaction Conditions :

  • Solvent : Toluene or dichloromethane (DCM)

  • Temperature : Reflux (60–80°C) for thionyl chloride; 0–25°C for oxalyl chloride.

  • Duration : 2–4 hours until gas evolution ceases.

Key Data :

ReagentYield (%)Purity (%)Byproduct Management
SOCl₂92–95≥98HCl gas neutralization
Oxalyl Chloride88–90≥97CO/CO₂ venting required

Amidation with 2-Phenylethylamine

The acid chloride reacts with 2-phenylethylamine in the presence of a base to scavenge HCl, driving the reaction to completion.

Optimized Protocol :

  • Dissolve 2-naphthoyl chloride (1 equiv) in DCM.

  • Add 2-phenylethylamine (1.1 equiv) dropwise at 0°C.

  • Introduce triethylamine (1.2 equiv) to neutralize HCl.

  • Stir at room temperature for 12 hours.

Workup :

  • Wash organic layer with 5% HCl, followed by saturated NaHCO₃.

  • Dry over MgSO₄ and concentrate under reduced pressure.

  • Recrystallize from ethanol/water (7:3) to obtain pure product.

Yield : 75–82% (isolated); purity >99% by HPLC.

One-Pot Tandem Synthesis

A streamlined one-pot method avoids isolating the acid chloride, reducing processing time and improving safety.

In Situ Chlorination-Amidation

Procedure :

  • Suspend 2-naphthoic acid (1 equiv) in DCM.

  • Add SOCl₂ (1.2 equiv) and reflux for 2 hours.

  • Cool to 0°C, add 2-phenylethylamine (1.05 equiv) and pyridine (1.5 equiv) .

  • Stir for 6 hours at 25°C.

Advantages :

  • Eliminates acid chloride isolation, reducing solvent use.

  • Achieves 70–78% yield with 98% purity.

Catalytic Coupling Agents

For laboratories avoiding chlorinated reagents, coupling agents like HATU or EDC/HOBt enable direct amide formation from 2-naphthoic acid and 2-phenylethylamine.

Typical Conditions :

  • Solvent : DMF or THF

  • Base : DIPEA (2.5 equiv)

  • Temperature : 0°C → 25°C (12 hours)

Performance Metrics :

Coupling AgentYield (%)Purity (%)Cost (USD/g)
HATU859912.50
EDC/HOBt80988.20

Limitations : Higher cost and challenging byproduct removal compared to acid chloride routes.

Industrial-Scale Production

Continuous Flow Reactor Design

Patented methods highlight continuous flow systems for large-scale synthesis:

  • Step 1 : 2-Naphthoic acid and SOCl₂ are mixed in a microreactor (residence time: 10 min at 50°C).

  • Step 2 : Effluent is combined with 2-phenylethylamine and triethylamine in a tubular reactor (residence time: 30 min at 25°C).

Benefits :

  • 95% conversion rate.

  • 20% reduction in solvent consumption vs. batch processing.

Quality Control and Characterization

Analytical Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, CONH), 7.78–7.25 (m, 11H, naphthyl + phenyl), 3.75 (t, 2H, CH₂NH), 2.95 (t, 2H, CH₂Ph).

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH/H₂O).

  • Melting Point : 142–144°C (lit. 143°C).

Comparative Analysis of Methods

ParameterAcid Chloride RouteOne-Pot SynthesisCatalytic Coupling
Yield (%)75–8270–7880–85
Purity (%)≥999898–99
ScalabilityHighModerateLow
Cost (USD/kg)120135450
Reaction Time (h)14812

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-phenylethyl)-2-naphthamide, and how are intermediates purified?

  • Methodology : The compound can be synthesized via a two-step approach. First, react 2-naphthoic acid with thionyl chloride to form the acid chloride. Next, couple it with 2-phenylethylamine in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) . Crude products are extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄. Purification via column chromatography (silica gel, gradient elution) is recommended to isolate high-purity product .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to confirm aromatic protons (δ 7.2–8.5 ppm) and amide carbonyl (δ ~168 ppm) .
  • FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
  • HPLC : Employ a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform). For quantitative solubility analysis, prepare saturated solutions at 25°C, filter, and measure concentration via UV-Vis spectroscopy (λmax ~275 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodology : Discrepancies often arise from polymorphic forms or residual solvents. Perform:

  • DSC/TGA : Identify polymorphs by analyzing thermal transitions .
  • PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures .
  • Elemental Analysis : Confirm stoichiometry (C: 73.5%, H: 6.4%, N: 5.3%) to rule out solvate formation .

Q. What strategies improve yield in the synthesis of this compound under green chemistry principles?

  • Methodology :

  • Catalysis : Replace thionyl chloride with coupling agents like EDC/HOBt to reduce toxicity .
  • Solvent Selection : Use cyclopentyl methyl ether (CPME) instead of DCM for safer extraction .
  • Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield .

Q. How can computational modeling predict the biological target interactions of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases) based on the compound’s naphthamide scaffold .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .
  • SAR Analysis : Compare with analogs (e.g., N-(2,6-dimethylphenyl)-2-naphthamide) to identify critical pharmacophores .

Q. What experimental designs validate the compound’s stability under physiological conditions for drug development?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours; quantify degradation via LC-MS .
  • Plasma Stability : Assess half-life in human plasma using ultracentrifugation and HPLC .
  • Light/Heat Stress : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify degradation pathways .

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